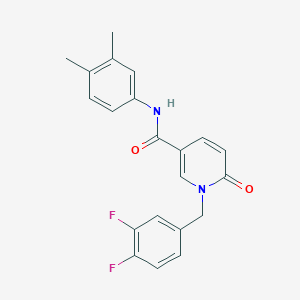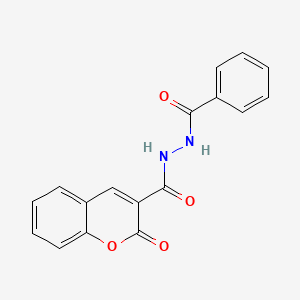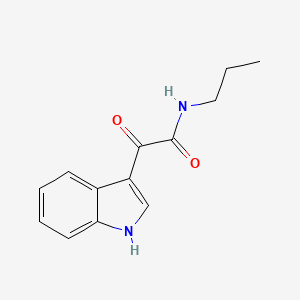
6-(propan-2-yl)oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(propan-2-yl)oxan-2-one is a chemical compound with the molecular formula C8H14O2. It is a member of the pyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is also known by other names such as δ-octalactone and 5-octanolide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)oxan-2-one can be achieved through various methods. One common approach involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. The one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat . Another method includes the hydrogenation of dihydropyran using Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, and green reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-(propan-2-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted pyran derivatives .
Applications De Recherche Scientifique
6-(propan-2-yl)oxan-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(propan-2-yl)oxan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to its antimicrobial effects . The compound may induce autophagy in certain cells by downregulating specific proteins at the transcriptional level .
Comparaison Avec Des Composés Similaires
Similar Compounds
- δ-Octalactone
- δ-Propylvalerolactone
- Octanoic acid, 5-hydroxy-, δ-lactone
- 5-Hydroxyoctanoic acid δ-lactone
- β-Octalactone
- δ-Octanolactone
- δ-Octanolide
- 5-Octanolide
- 6-Propyltetrahydro-2H-pyran-2-one
- 5-octanolide (δ-octalactone)
- D-octanolactone
Uniqueness
6-(propan-2-yl)oxan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This substitution can influence its reactivity and interactions in various chemical and biological systems .
Propriétés
IUPAC Name |
6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)7-4-3-5-8(9)10-7/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHFZWNJMIBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B2808274.png)

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808285.png)
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2808286.png)
![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2808290.png)
![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)
![5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2808293.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)
![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)

